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Introduction

Sodium succinate is a dicarboxylic acid buffer that has proven to be a valuable tool in the field

of protein crystallization. Its effectiveness in maintaining a stable pH in the mildly acidic range,

coupled with other favorable physicochemical properties, makes it a suitable choice for the

initial screening of crystallization conditions for a wide variety of proteins. This document

provides detailed application notes and protocols for utilizing sodium succinate as a primary

buffer in protein crystallization screening experiments.

Succinic acid is a diprotic acid with two pKa values, approximately 4.2 and 5.6.[1][2] This allows

it to effectively buffer in the pH range of roughly 3.8 to 6.0.[3][4] Many proteins exhibit their

lowest solubility near their isoelectric point (pI), and for proteins with acidic to neutral pIs, the

pH range offered by succinate buffer is often ideal for inducing nucleation and crystal growth.

Advantages of Sodium Succinate in Protein
Crystallization

Excellent Buffering Capacity: Sodium succinate provides robust pH control within its

effective range, which is critical for maintaining the desired charge distribution on the protein

surface, a key factor in forming well-ordered crystal contacts.
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Reduced Volatility: Compared to some other buffers like acetate, succinate is less volatile.

This property is advantageous in vapor diffusion crystallization experiments, as it helps to

maintain a stable pH in the crystallization drop over time.

Potential for Specific Ion Interactions: As a dicarboxylic acid, the succinate ion can

participate in specific interactions with protein residues, potentially mediating crystal contacts

and promoting crystallization.

Compatibility with Lyophilization: The non-volatile nature of sodium succinate makes it a

suitable buffer for protein formulations that may undergo lyophilization (freeze-drying), a

common technique for long-term storage of protein crystals.

Physicochemical Properties of Sodium Succinate Buffer
The properties of sodium succinate buffer are summarized in the table below.

Property Value Reference

Chemical Formula Na₂C₄H₄O₄ N/A

Molecular Weight 162.05 g/mol N/A

pKa₁ of Succinic Acid ~4.2 [1][2]

pKa₂ of Succinic Acid ~5.6 [1][2]

Effective Buffering pH Range 3.8 - 6.0 [3][4]

Typical Buffer Concentration 0.05 - 0.2 M [5]

Considerations for Use
A key consideration when using sodium succinate buffer is its propensity to crystallize at low

temperatures, which can lead to a significant shift in the pH of the solution. This is due to the

selective crystallization of monosodium succinate. Research has shown that the inclusion of

cryoprotectants, such as sucrose, can mitigate this pH shift, making it crucial to consider for

experiments conducted at low temperatures or for cryo-crystallography.

Protocols
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Protocol 1: Preparation of Sodium Succinate Buffer
Stock Solutions
This protocol describes the preparation of 1.0 M stock solutions of sodium succinate at

various pH values.

Materials:

Succinic acid

Sodium hydroxide (NaOH)

Deionized water

pH meter

Magnetic stirrer and stir bar

Volumetric flasks

Sterile filters (0.22 µm)

Procedure:

Prepare a 1.0 M Succinic Acid Solution: Dissolve 118.09 g of succinic acid in approximately

800 mL of deionized water. Stir until fully dissolved. Adjust the final volume to 1 L with

deionized water.

Prepare a 1.0 M Sodium Hydroxide Solution: Carefully dissolve 40.00 g of NaOH in

approximately 800 mL of deionized water. Caution: The dissolution of NaOH is exothermic.

Allow the solution to cool to room temperature. Adjust the final volume to 1 L with deionized

water.

Prepare the Buffer:

Place a desired volume of the 1.0 M succinic acid solution in a beaker with a magnetic stir

bar.
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Slowly add the 1.0 M NaOH solution while monitoring the pH with a calibrated pH meter.

Continue adding NaOH until the desired pH (within the 3.8-6.0 range) is reached.

Transfer the solution to a volumetric flask and bring it to the final desired volume with

deionized water to achieve a final concentration of 1.0 M.

Sterilization: Filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

Store at 4°C.

Protocol 2: Protein Crystallization Screening using a
Sodium Succinate Grid Screen
This protocol outlines a 24-well grid screen to systematically evaluate the effect of sodium
succinate pH and a precipitant concentration on protein crystallization. This screen is designed

to be performed using the hanging drop or sitting drop vapor diffusion method.

Materials:

Purified protein sample (concentrated to 5-20 mg/mL in a low ionic strength buffer)

Sodium succinate buffer stock solutions (e.g., 1.0 M at pH 4.0, 4.5, 5.0, 5.5, 6.0)

Precipitant stock solution (e.g., 4.0 M NaCl or 50% w/v PEG 4000)

24-well crystallization plates

Coverslips (for hanging drop)

Pipettes and tips

Sealing tape or grease

Procedure:

Prepare the Reservoir Solutions: In each well of the 24-well plate, prepare 500 µL of the

reservoir solution according to the grid layout below. The final concentration of the sodium
succinate buffer in the reservoir will be 0.1 M.
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Well pH 4.0 pH 4.5 pH 5.0 pH 5.5 pH 6.0

Precipitant

Conc. 1
A1 B1 C1 D1 E1

Precipitant

Conc. 2
A2 B2 C2 D2 E2

Precipitant

Conc. 3
A3 B3 C3 D3 E3

Precipitant

Conc. 4
A4 B4 C4 D4 E4

Example for NaCl as precipitant:

Precipitant Conc. 1: 1.0 M NaCl

Precipitant Conc. 2: 1.5 M NaCl

Precipitant Conc. 3: 2.0 M NaCl

Precipitant Conc. 4: 2.5 M NaCl

To prepare well A1 (pH 4.0, 1.0 M NaCl):

50 µL of 1.0 M Sodium Succinate pH 4.0

125 µL of 4.0 M NaCl

325 µL of deionized water

Set up the Crystallization Drops:

Hanging Drop: Pipette 1 µL of your protein solution onto a coverslip. Add 1 µL of the

reservoir solution from the corresponding well. Invert the coverslip and seal the well.

Sitting Drop: Pipette 1 µL of your protein solution into the sitting drop post. Add 1 µL of the

reservoir solution from the corresponding well. Seal the well with clear sealing tape.
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Incubation and Observation: Incubate the plates at a constant temperature (e.g., 4°C or

20°C). Observe the drops under a microscope regularly over several days to weeks for the

formation of crystals, precipitate, or other outcomes.
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Caption: Chemical equilibrium of the succinate buffer system.
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Caption: Experimental workflow for protein crystallization screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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